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Futibatinib Dosing & Treatment Duration

Futibatinib is designed for long-term, continuous administration in eligible patients. The table below

summarizes the core dosing protocol [1] [2].

Parameter Protocol

Indication Previously treated, unresectable, locally advanced or metastatic intrahepatic

cholangiocarcinoma harboring FGFR2 gene fusions or rearrangements [1] [3] [4].

Starting Dose 20 mg, taken orally once daily (as five 4-mg tablets) [1].

Administration With or without food. Tablets must be swallowed whole [1].

Treatment
Duration

Continuously until disease progression or unacceptable toxicity [1] [2].

Dose
Modifications

Used to manage adverse reactions, not scheduled breaks [1].
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The approved dosing regimen is supported by pivotal clinical trials. The following table summarizes key

efficacy and safety data from the FOENIX-CCA2 phase 2 trial that formed the basis for approval [3] [4].

Trial Parameter Result (N=103)

Objective Response Rate (ORR) 42% (95% CI: 32%, 52%) [3] [4].

Median Duration of Response (DOR) 9.7 months (95% CI: 7.6, 17.1) [3] [4].

Disease Control Rate (DCR) 82.5% [5] [6].

Treatment Discontinuation due to TRAEs 2% of patients [4].

The selection of the 20 mg dose was based on earlier phase 1 studies (JapicCTI-142552 and FOENIX-101),

which identified it as the recommended phase 2 dose with an acceptable safety profile and promising

antitumor activity [6]. During development, data suggested that a 16 mg dose might offer better tolerability,

but the 20 mg dose was ultimately chosen for the pivotal trial due to comparable efficacy and a well-

manageable safety profile in a larger population [3].

Dose Modification Guide for Toxicity Management

Managing treatment-related adverse events (AEs) proactively is key to maintaining patients on therapy. The

following workflow and table outline the standard management strategies.
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The following table provides specific guidelines for dose reductions in response to adverse reactions [1].

| Action | Dose | Administration | | :--- | :--- | :--- | | Starting Dose | 20 mg | Five 4-mg tablets once daily [1].

| | First Reduction | 16 mg | Four 4-mg tablets once daily [1]. | | Second Reduction | 12 mg | Three 4-mg

tablets once daily [1]. | | Discontinuation | Permanently discontinue if unable to tolerate 12 mg dose [1]. |
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Key Monitoring Parameters for Treatment Continuation

Critical monitoring requirements to ensure patient safety during long-term therapy include [1] [3]:

Hyperphosphatemia: Monitor serum phosphate levels throughout treatment. Initiate a low-

phosphate diet and phosphate-lowering therapy when serum phosphate is ≥5.5 mg/dL. Dose
reduction or interruption may be required for persistent hyperphosphatemia [1].

Ocular Toxicity: Perform a comprehensive ophthalmological examination with optical coherence
tomography (OCT) prior to initiation, every 2 months for the first 6 months, and every 3 months
thereafter. Urgently evaluate any new visual symptoms [1].

Research Considerations for Protocol Design

For scientists designing clinical trials involving futibatinib or similar agents, consider these insights from

the broader field of dose optimization:

Timing of Optimization Studies: Regulatory guidance suggests conducting randomized dose

optimization earlier in development. However, some analyses argue that public health interests may
be better served by conducting these studies after clinical activity or benefit has been established
in phase II or III trials, to avoid exposing large numbers of patients to potentially ineffective doses [7].
Sample Size for Dose Selection: Reliably selecting between two dose levels (e.g., 20 mg vs. 16 mg)

based on clinical activity (like ORR) requires substantial sample sizes. To have an 83% probability of
correctly choosing a lower dose that is almost equally active (e.g., 35% vs 40% ORR), approximately

100 patients per arm may be needed [7].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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